molecular formula C11H8ClN5 B1436850 3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+ CAS No. 1082499-58-8

3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+

Cat. No.: B1436850
CAS No.: 1082499-58-8
M. Wt: 245.67 g/mol
InChI Key: ILOHMSJOOVDFBU-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+ is a heterocyclic compound that belongs to the class of triazolopyrimidines

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)triazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5/c1-7-2-3-8(4-9(7)12)17-11-10(15-16-17)5-13-6-14-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOHMSJOOVDFBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC=C3N=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+ typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1H-1,2,4-triazole with dimethyl acetylenedicarboxylate (DMAD) and aryl aldehydes in the presence of a solid base catalyst such as silica sodium carbonate . The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyrimidine scaffold.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+ undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazolopyrimidines with various functional groups.

Scientific Research Applications

3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+ has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+ involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cancer cell proliferation or bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+ is unique due to its specific substitution pattern and the presence of both triazole and pyrimidine rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

The compound 3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+ is a member of the triazolopyrimidine class, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article aims to present a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+ is C10H9ClN4C_{10}H_{9}ClN_{4}, with a molecular weight of approximately 220.66 g/mol. The compound features a triazole ring fused to a pyrimidine moiety, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. This inhibition can lead to altered gene expression patterns that may suppress cancer cell proliferation .
  • Receptor Modulation : The compound may also interact with various receptors and enzymes that are pivotal in cellular signaling pathways, potentially influencing processes such as apoptosis and cell cycle regulation .

Anticancer Properties

Several studies have indicated that 3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+ exhibits significant anticancer activity:

  • Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that this compound can induce apoptosis and inhibit cell growth. For instance, it has shown effectiveness against breast cancer and leukemia cell lines by inducing cell cycle arrest .

Antimicrobial Activity

Research has suggested that this compound possesses antimicrobial properties:

  • In Vitro Testing : It has been tested against various bacterial strains and demonstrated inhibitory effects comparable to established antibiotics. This suggests potential applications in treating bacterial infections .

Case Studies

  • Study on Anticancer Activity :
    • A recent study explored the effect of 3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+ on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to increased levels of pro-apoptotic markers .
  • Antimicrobial Efficacy :
    • Another study evaluated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating strong potential for development into a therapeutic agent .

Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against E. coli and S. aureus
Enzyme InhibitionInhibits LSD1 leading to altered gene expression

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+
Reactant of Route 2
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3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+

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